molecular formula C9H13NO B13504247 2-Dimethylamino-p-cresol CAS No. 30427-16-8

2-Dimethylamino-p-cresol

Cat. No.: B13504247
CAS No.: 30427-16-8
M. Wt: 151.21 g/mol
InChI Key: GAMCKBORIMJJBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Dimethylamino-p-cresol, also known as 2-(Dimethylamino)-4-methylphenol, is an organic compound with the molecular formula C9H13NO. It is a derivative of cresol, where the hydroxyl group is substituted with a dimethylamino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Dimethylamino-p-cresol can be synthesized through several methods. One common approach involves the reaction of p-cresol with dimethylamine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where p-cresol and dimethylamine are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Dimethylamino-p-cresol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

2-Dimethylamino-p-cresol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Dimethylamino-p-cresol involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit microbial growth.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: This compound is similar in structure but has additional tert-butyl groups, which may enhance its stability and antioxidant properties.

    p-Cresol: A simpler compound without the dimethylamino group, used in various industrial applications.

Uniqueness

2-Dimethylamino-p-cresol is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

30427-16-8

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-(dimethylamino)-4-methylphenol

InChI

InChI=1S/C9H13NO/c1-7-4-5-9(11)8(6-7)10(2)3/h4-6,11H,1-3H3

InChI Key

GAMCKBORIMJJBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.